Spectroscopic Characterization of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile: A Technical Guide
Spectroscopic Characterization of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile: A Technical Guide
Introduction
Pyridinone scaffolds are foundational in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The compound 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile combines these features with a nitrile group, a versatile synthetic handle and a moiety known for its own unique electronic properties.
Accurate structural elucidation is the bedrock of drug discovery and chemical research. This guide provides an in-depth analysis of the expected spectroscopic data for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile, offering a predictive framework for researchers. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. The protocols and interpretations herein are designed to serve as a self-validating system for scientists working with this or structurally related molecules.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure below is numbered to facilitate unambiguous discussion throughout this guide.
Caption: Molecular structure of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and multiplicities, a complete picture of the proton and carbon framework can be assembled.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be characterized by signals from the pyridinone ring and the N-propanenitrile side chain. The electron-withdrawing nature of the carbonyl, nitrile, and trifluoromethyl groups will significantly influence the chemical shifts, generally pushing signals downfield.[2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H6 | ~7.5 - 7.7 | d | JH6-H4 ≈ 2-3 Hz | 1H | Deshielded by adjacent C=O and N1. Exhibits meta-coupling to H4. |
| H4 | ~7.3 - 7.5 | dd | JH4-H3 ≈ 6-9 Hz, JH4-H6 ≈ 2-3 Hz | 1H | Deshielded by CF₃ group. Shows ortho-coupling to H3 and meta-coupling to H6.[1][3] |
| H3 | ~6.4 - 6.6 | d | JH3-H4 ≈ 6-9 Hz | 1H | Shielded relative to other ring protons, but still in the olefinic region. Ortho-coupled to H4. |
| Hα (C12-H₂) | ~4.2 - 4.4 | t | JHα-Hβ ≈ 7 Hz | 2H | Directly attached to the ring nitrogen (N1), resulting in a significant downfield shift. |
| Hβ (C13-H₂) | ~2.9 - 3.1 | t | JHβ-Hα ≈ 7 Hz | 2H | Influenced by the adjacent electron-withdrawing nitrile group and the N-substituted pyridinone ring. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is required.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical peak shapes.[1]
-
Data Acquisition:
-
Experiment: Use a standard 1D proton pulse sequence (e.g., 'zg30').
-
Spectral Width: Set to a range that encompasses all expected proton signals, typically 0-12 ppm.
-
Acquisition Time: Set to ~2-4 seconds to ensure good resolution.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon backbone. The presence of the trifluoromethyl group will not only result in a characteristic signal for the CF₃ carbon but will also cause splitting of adjacent carbon signals due to ¹³C-¹⁹F coupling.[4]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |
|---|---|---|---|
| C2 (C=O) | ~160 - 165 | s | Typical chemical shift for a carbonyl carbon in a 2-pyridone system.[1] |
| C4 | ~140 - 145 | q (³JCF ≈ 3-5 Hz) | Olefinic carbon deshielded by the CF₃ group, showing small quartet splitting. |
| C6 | ~135 - 140 | s | Olefinic carbon adjacent to the ring nitrogen. |
| C5 | ~125 - 130 | q (²JCF ≈ 30-40 Hz) | Carbon directly attached to the CF₃ group, significantly influenced by fluorine, showing large quartet splitting.[5] |
| C8 (CF₃) | ~120 - 125 | q (¹JCF ≈ 270-280 Hz) | The trifluoromethyl carbon itself, exhibiting a very large one-bond coupling to the fluorine atoms.[5] |
| C14 (C≡N) | ~115 - 118 | s | Characteristic chemical shift for a nitrile carbon.[6] |
| C3 | ~105 - 110 | s | Olefinic carbon, expected to be the most upfield of the ring carbons. |
| C12 (Cα) | ~48 - 52 | s | Aliphatic carbon attached to the ring nitrogen. |
| C13 (Cβ) | ~18 - 22 | s | Aliphatic carbon adjacent to the nitrile group. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A higher concentration is required for ¹³C NMR due to the low natural abundance of the isotope. Use 25-50 mg of the compound in ~0.6 mL of deuterated solvent.[1]
-
Instrument Setup: Lock and shim as described for ¹H NMR.
-
Data Acquisition:
-
Experiment: Use a standard 1D carbon pulse sequence with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: Set to a wide range, typically 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent signal as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For the title compound, we expect to see strong, characteristic absorptions for the carbonyl and nitrile groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
|---|---|---|---|
| ~2240 - 2260 | Medium, Sharp | C≡N (Nitrile) | Stretching |
| ~1660 - 1680 | Strong, Sharp | C=O (Amide/Pyridinone) | Stretching |
| ~1600 & ~1480 | Medium | C=C (Aromatic Ring) | Stretching |
| ~1100 - 1350 | Strong | C-F (Trifluoromethyl) | Stretching |
Causality and Interpretation:
-
Nitrile (C≡N): The C≡N triple bond stretch is highly characteristic and appears in a region of the spectrum with few other absorptions, making it a reliable diagnostic peak.[8][9] Its intensity is medium due to the bond's polarity.
-
Carbonyl (C=O): The 2-pyridinone carbonyl typically absorbs at a lower frequency than a standard ketone due to its amide character and conjugation within the ring system.[7] This will be one of the strongest peaks in the spectrum.
-
Aromatic (C=C): The stretching vibrations of the C=C bonds within the pyridinone ring typically appear as one or more bands in the 1450-1600 cm⁻¹ region.
-
Trifluoromethyl (C-F): The C-F stretching vibrations of a CF₃ group are very strong and typically appear as multiple intense bands in the fingerprint region between 1100 and 1350 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile (Molecular Formula: C₉H₆F₃N₂O), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS).
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Weight: 231.04 g/mol
-
Molecular Ion [M]⁺•: m/z 231
Major Fragmentation Pathways: The molecular ion is expected to be reasonably stable. Key fragmentations would likely involve the propanenitrile side chain, as the C-N and C-C bonds are susceptible to cleavage. The pyridinone ring itself is relatively robust, but can lose fragments like CO.
Predicted Key Fragments
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 231 | [C₉H₆F₃N₂O]⁺• | Molecular Ion (M⁺•) |
| 191 | [M - CH₂CN]⁺ | Loss of the cyanomethyl radical via cleavage of the Cα-Cβ bond. |
| 179 | [M - C₃H₃N₂]⁺• | Cleavage at the N1-Cα bond, loss of the propanenitrile radical. |
| 151 | [C₆H₃F₃NO]⁺ - CO | Loss of carbon monoxide from the pyridinone ring fragment. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment for CF₃-containing compounds. |
Caption: Plausible fragmentation pathways for the molecular ion.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule to form a radical cation, the molecular ion [M]⁺•.
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The comprehensive spectroscopic analysis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile can be achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra will definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy will provide rapid confirmation of the key nitrile and pyridinone carbonyl functional groups. Finally, mass spectrometry will confirm the molecular weight and offer valuable structural information through predictable fragmentation patterns. Together, these techniques provide a robust and self-validating methodology for the unambiguous characterization of this and related compounds, which is an indispensable step in any chemical research or drug development pipeline.
References
- BenchChem. (2025). Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.
- Babaev, E. V., & Bush, A. (n.d.). Table 1. 1 H-NMR spectra of pyridones I.
- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Wiley-VCH. (2008).
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
